molecular formula C7H15BrN2 B13164386 1-(3-Bromopropyl)piperazine

1-(3-Bromopropyl)piperazine

Cat. No.: B13164386
M. Wt: 207.11 g/mol
InChI Key: SDCXCAUXZHDIDM-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)piperazine is an organic compound with the molecular formula C7H15BrN2 It is a derivative of piperazine, where a bromopropyl group is attached to one of the nitrogen atoms in the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromopropyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)piperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of piperazine.

    Oxidation: N-oxides of this compound.

    Reduction: 1-Propylpiperazine.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)piperazine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The bromopropyl group can facilitate the compound’s binding to target sites, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)piperazine: Similar in structure but with a bromophenyl group instead of a bromopropyl group.

    1-(3-Chloropropyl)piperazine: Similar but with a chlorine atom instead of a bromine atom.

    1-(3-Aminopropyl)piperazine: Similar but with an amino group instead of a bromine atom.

Uniqueness

1-(3-Bromopropyl)piperazine is unique due to its specific bromopropyl substitution, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for targeted applications in chemical synthesis and biomedical research .

Properties

IUPAC Name

1-(3-bromopropyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BrN2/c8-2-1-5-10-6-3-9-4-7-10/h9H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCXCAUXZHDIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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